molecular formula C25H29NO6 B15147471 Fmoc-Aad-OtBu

Fmoc-Aad-OtBu

Cat. No.: B15147471
M. Wt: 439.5 g/mol
InChI Key: PZWMKDCTZVKMLW-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Aad-OtBu (CAS: 159751-47-0) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (OtBu) ester for side-chain carboxyl protection. Key properties include:

  • Molecular formula: C₂₅H₂₉NO₆
  • Molecular weight: 439.51 g/mol
  • Solubility: Soluble in DMSO, stored at -20°C .
  • Purity: >98% (HPLC), with rigorous quality control (NMR, MS, TLC) .
  • Applications: Used in research settings for constructing peptides with non-proteinogenic residues, particularly in medicinal chemistry and biochemistry .
  • Safety: Harmful by inhalation, skin contact, or ingestion; requires handling in ventilated environments .

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-8-14-22(27)28)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,28)/t21-/m0/s1

InChI Key

PZWMKDCTZVKMLW-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aad-OtBu typically involves the protection of amino acids using the Fmoc group. One common method starts with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid. The carboxyl group is then protected using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the production process .

Mechanism of Action

The mechanism of action of Fmoc-Aad-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Structural Features

Fmoc-Aad-OtBu is structurally analogous to other Fmoc-protected, tert-butyl-modified amino acids. Key differences lie in the side-chain length and functional groups:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Side Chain Functional Group
This compound 159751-47-0 C₂₅H₂₉NO₆ 439.51 Adipic acid (6-carbon chain)
Fmoc-Asp-OtBu Not provided C₂₃H₂₅NO₆ 411.44 Aspartic acid (4-carbon chain)
Fmoc-L-Phe(3-COOtBu)-OH 210282-33-0 C₂₉H₂₉NO₆ 487.54 Phenylalanine with tert-butyl ester
Fmoc-N-Me-Asp(OtBu)-OH 152548-66-8 C₂₄H₂₇NO₆ 425.47 N-methyl aspartic acid
Fmoc-D-Glu(OtBu)-OH 109745-15-5 C₂₄H₂₇NO₆ 425.47 Glutamic acid (5-carbon chain)

Data sourced from

Key Observations :

  • Longer side chains (e.g., adipic acid in this compound) enhance solubility in organic solvents like DMF or DCM, critical for SPPS .
  • Bulky tert-butyl groups improve steric protection of reactive carboxyl groups during synthesis .

Key Observations :

  • HATU is preferred for high-yield couplings due to its efficiency in activating carboxyl groups .
  • PyAOP is used for sterically hindered substrates but may result in lower yields .

Purity and Analytical Data

Analytical methods (HPLC, LC-MS, TLC) ensure batch consistency:

Compound Rf Value (TLC) LC-MS Retention Time (min) Key Impurities
This compound Not provided Not provided <2% (free amino acid)
Fmoc-βAla-Tyr-OtBu 0.36 1.76 Unreacted starting material
Fmoc-βAla-Tyr(O-CH₂-COOMe)-OtBu 0.28 Not provided Methyl ester byproducts

Data from

Key Observations :

  • TLC Rf values aid in monitoring reaction progress .
  • This compound’s stringent purity criteria (>98%) ensure reliability in automated peptide synthesizers .

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